![molecular formula C24H35N B12538060 4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline CAS No. 142944-36-3](/img/structure/B12538060.png)
4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline is an organic compound known for its unique structural properties. This compound is part of a class of hindered amines, which are often used as building blocks in organic synthesis and medicinal chemistry. Its structure includes a butyl group and a phenyl group substituted with a 2,4,4-trimethylpentan-2-yl group, making it a sterically hindered molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline typically involves the reaction of 4-butylaniline with 4-(2,4,4-trimethylpentan-2-yl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Uniqueness
4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where hindered amines are required, such as in the stabilization of polymers and the synthesis of sterically demanding molecules.
Eigenschaften
CAS-Nummer |
142944-36-3 |
|---|---|
Molekularformel |
C24H35N |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C24H35N/c1-7-8-9-19-10-14-21(15-11-19)25-22-16-12-20(13-17-22)24(5,6)18-23(2,3)4/h10-17,25H,7-9,18H2,1-6H3 |
InChI-Schlüssel |
PFHZUOVJXJQOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
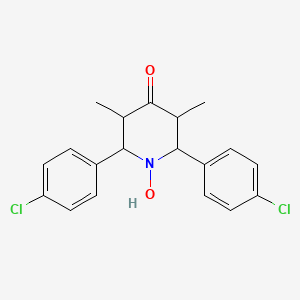
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
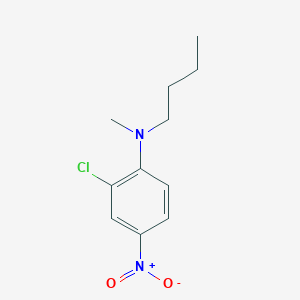
methanone](/img/structure/B12538034.png)
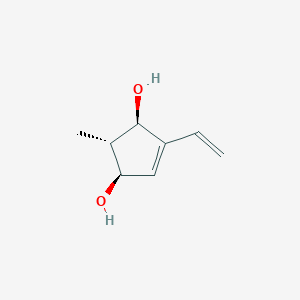
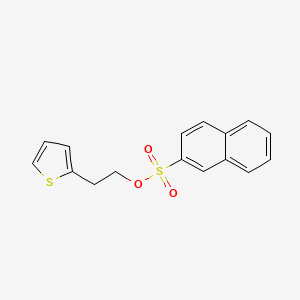
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
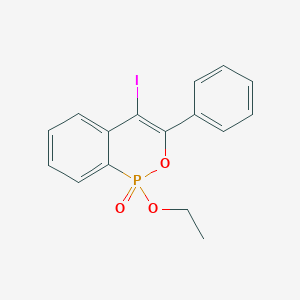
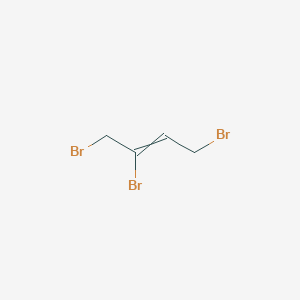
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
